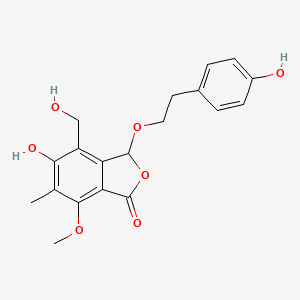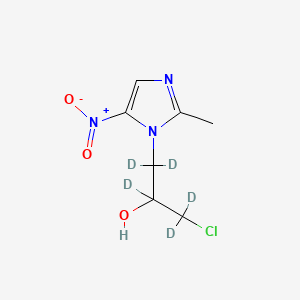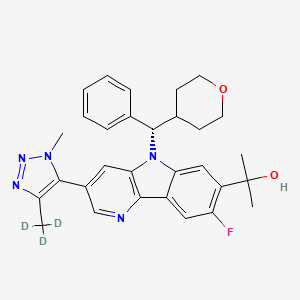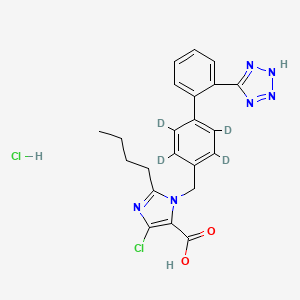![molecular formula C14H21N3O5 B12408346 1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)
1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione est un composé organique complexe qui appartient à la classe des nucléosides de pyrimidine. Ce composé est caractérisé par sa structure unique, qui comprend un cycle morpholine et une base pyrimidine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione implique généralement plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle oxolan : Cette étape implique la cyclisation d’un précurseur approprié pour former le cycle oxolan.
Introduction du groupe morpholine : Le groupe morpholine est introduit par une réaction de substitution nucléophile.
Formation de la base pyrimidine : La base pyrimidine est synthétisée par une série de réactions de condensation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés. Les techniques courantes comprennent :
Réacteurs discontinus : Utilisés pour la production à petite et moyenne échelle.
Réacteurs à flux continu : Utilisés pour la production à grande échelle afin de garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés réduits.
Substitution : Les réactions de substitution nucléophile et électrophile peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Agents oxydants : Comme le permanganate de potassium (KMnO4) ou le peroxyde d’hydrogène (H2O2).
Agents réducteurs : Comme le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4).
Réactifs de substitution : Comme les halogènes (Cl2, Br2) ou les agents alkylants.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Les produits courants comprennent divers dérivés oxydés, réduits et substitués du composé original.
Applications De Recherche Scientifique
1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione a une large gamme d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son rôle potentiel dans les processus biologiques et les interactions avec les biomolécules.
Médecine : Investigué pour ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.
Industrie : Utilisé dans la production de divers produits et matériaux chimiques.
Mécanisme D'action
Le mécanisme d’action de 1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes, aux récepteurs ou à d’autres biomolécules, conduisant à divers effets biologiques. Le mécanisme exact dépend de l’application et du contexte spécifiques dans lesquels le composé est utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione :
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione : Ce composé a une base pyrimidine similaire, mais des substituants différents.
Unicité
1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione est unique en raison de sa combinaison spécifique de groupes fonctionnels et de ses applications potentielles dans divers domaines. Sa structure permet diverses modifications chimiques et interactions, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C14H21N3O5 |
|---|---|
Poids moléculaire |
311.33 g/mol |
Nom IUPAC |
1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O5/c1-9-7-17(14(20)15-13(9)19)12-6-10(18)11(22-12)8-16-2-4-21-5-3-16/h7,10-12,18H,2-6,8H2,1H3,(H,15,19,20)/t10?,11-,12-/m1/s1 |
Clé InChI |
VRKKFNNSVKYYIE-PQDIPPBSSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CN3CCOCC3)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN3CCOCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


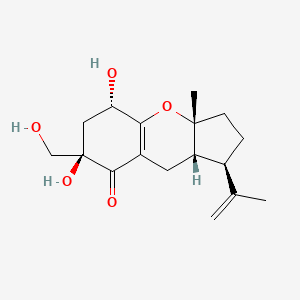
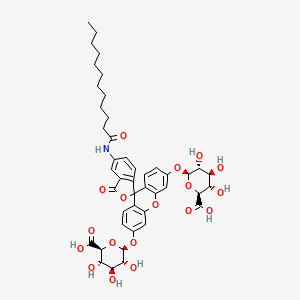
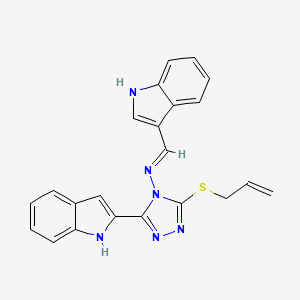
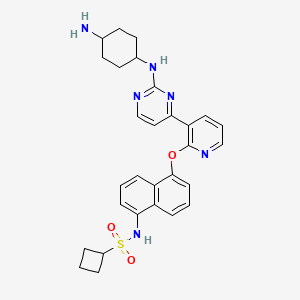
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)
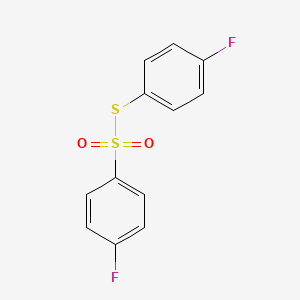


![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
